5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride
Description
5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride is a furan-based organic compound featuring a tert-butyl group at the 5-position, a diethylaminomethyl substituent at the 2-position, and a carboxylic acid moiety at the 3-position, which is neutralized as a hydrochloride salt. This structural configuration enhances its solubility in polar solvents and stability under physiological conditions, typical of hydrochloride salts used in pharmaceuticals .
Properties
IUPAC Name |
5-tert-butyl-2-(diethylaminomethyl)furan-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-6-15(7-2)9-11-10(13(16)17)8-12(18-11)14(3,4)5;/h8H,6-7,9H2,1-5H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQLDIIBWDVADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(O1)C(C)(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the tert-butyl group: This is usually done via Friedel-Crafts alkylation.
Attachment of the diethylaminomethyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group (-COOH) enables classical acid-derived transformations:
Furan Ring Modifications
The 2,5-disubstituted furan ring undergoes electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
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Halogenation : Bromination at the α-position (C3 or C4) occurs under mild conditions (Br₂/FeBr₃) due to electron-donating tert-butyl and amine groups .
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Nitration : Requires HNO₃/H₂SO₄ at low temperatures; regioselectivity influenced by steric hindrance from tert-butyl.
Ring-Opening Reactions
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Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ cleaves the furan ring to form diketones or γ-keto acids.
Diethylaminomethyl Group Reactivity
The -CH₂N(Et)₂ moiety participates in:
| Reaction Type | Reagents | Products | Mechanism |
|---|---|---|---|
| Alkylation/Quaternization | RX (alkyl halides) | Quaternary ammonium salts | SN2 at tertiary amine. |
| Oxidation | H₂O₂, KMnO₄ | N-Oxide or dealkylated amine | pH-dependent selectivity. |
Decarboxylative Halogenation
Under Hunsdiecker–Borodin conditions (Br₂, CCl₄, Ag salts), the compound undergoes radical-mediated decarboxylation to yield brominated furan derivatives :
Key observations:
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Radical Stability : The tert-butyl group suppresses carbocation rearrangements, favoring direct substitution .
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Side Reactions : Competing ring bromination occurs if stoichiometry isn’t controlled .
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) of structurally similar furan carboxylates reveals:
Scientific Research Applications
Medicinal Chemistry Applications
5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride is noted for its potential as a pharmaceutical agent. Its structure allows for interaction with various biological targets, making it a candidate for drug development.
Potential Anticancer Activity
- The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Inhibitors targeting receptor tyrosine kinases, such as EGFR and KDR, have shown promise in treating various cancers including breast, lung, and pancreatic cancers .
- Case Study : A study demonstrated that compounds similar to 5-tert-butyl derivatives can selectively inhibit the growth of mammalian cancer cells, indicating a potential pathway for therapeutic development .
Neuropharmacological Effects
- Research indicates that furan derivatives can exhibit neuroprotective properties. The diethylamino group may enhance the compound's ability to penetrate the blood-brain barrier, suggesting applications in treating neurodegenerative diseases .
Polymer Science Applications
The compound's furan moiety positions it as a valuable building block in the synthesis of bio-based polymers.
Synthesis of Bio-Based Polymers
- Furan-based compounds have been extensively studied for their role in creating sustainable materials. For instance, derivatives of furan can be used to synthesize polyesters and polyamides with desirable mechanical properties .
- Table 1: Comparison of Furan-Based Polymers
| Polymer Type | Source Compound | Properties |
|---|---|---|
| Poly(furan-3-carboxylic acid) | This compound | Biodegradable, high tensile strength |
| Polyesters | 2,5-Furandicarboxylic acid | Excellent thermal stability, low toxicity |
| Polyamides | Furan-based amides | High durability, resistance to chemicals |
Material Science Applications
The unique properties of this compound make it suitable for advanced material applications.
Coatings and Adhesives
- The compound can be utilized in formulating coatings that require high durability and resistance to environmental factors. Its furan structure provides excellent adhesion properties when incorporated into resin systems .
Nanocomposites
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The furan ring and carboxylic acid group may also play roles in binding to molecular targets and influencing biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weights for compounds from evidence are approximate or literature-derived. †Calculated based on formula C₁₅H₂₄ClNO₃.
Key Observations :
- The tert-butyl group in the target compound likely increases steric hindrance and lipophilicity compared to smaller substituents in Tapentadol or Memantine .
- The diethylaminomethyl group may enhance blood-brain barrier permeability, similar to Tapentadol’s dimethylaminomethyl moiety .
Pharmacological Activity
Table 2: Pharmacological and Analytical Comparison
Notable Gaps:
- The target compound’s furan core is uncommon among CNS drugs but shares functional groups (e.g., tertiary amines) with Tapentadol, hinting at possible neuromodulatory effects .
- Unlike Nicardipine’s dihydropyridine core, the furan scaffold may reduce calcium channel affinity but improve metabolic stability .
Stability and Analytical Profiling
Hydrochloride salts generally exhibit improved acid stability and solubility over free bases. highlights Nicardipine Hydrochloride’s acid stability, a trait likely shared by the target compound due to its ionic form . Analytical methods such as RP-HPLC (used for Jatrorrhizine and Dosulepin Hydrochlorides ) would be suitable for quantifying the target compound, with UV detection at ~250–300 nm inferred from furan’s conjugated system.
Biological Activity
5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, mechanisms, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a furan ring, a carboxylic acid functional group, and a tert-butyl group, which contributes to its lipophilicity. The presence of the diethylamino group enhances its solubility and biological activity. The hydrochloride form improves stability in biological systems, making it suitable for pharmacological applications.
Research indicates that 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Potential : Preliminary research indicates activity against certain cancer cell lines, likely through modulation of signaling pathways related to cell proliferation and apoptosis.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound:
| Biological Activity | Observations | Reference |
|---|---|---|
| Antioxidant | Scavenges DPPH radicals | |
| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |
| Anticancer | Inhibits proliferation of prostate cancer cells |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological systems:
- Prostate Cancer Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was linked to the downregulation of androgen receptor signaling pathways .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data indicate:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It shows high distribution in fatty tissues due to its lipophilic nature.
- Metabolism : Metabolic studies suggest hepatic metabolism with potential active metabolites contributing to its biological effects.
- Excretion : Primarily excreted via urine.
Safety assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal studies .
Q & A
Q. How to quantify trace degradation products in long-term storage studies?
- Methodological Answer : Apply LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. For example, recombinant protein degradation in human serum was quantified using similar workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
